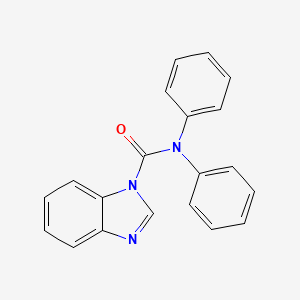

N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide

Description

Properties

IUPAC Name |

N,N-diphenylbenzimidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20(22-15-21-18-13-7-8-14-19(18)22)23(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHBUYPYSHHFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide typically involves the condensation of o-phenylenediamine with diphenylcarboxamide under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and halogenated benzimidazole compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N,N-Diphenyl-1H-1,3-benzodiazole-1-carboxamide derivatives have shown promising anticancer properties. Research indicates that modifications to the benzodiazole structure can enhance cytotoxicity against various cancer cell lines. For instance, certain derivatives exhibit potent activity against breast and lung cancer cells, attributed to their ability to induce apoptosis and inhibit cell proliferation. A study demonstrated that specific substitutions at the phenyl groups significantly influenced the compound's efficacy (Fei and Zhou, 2021) .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Benzimidazole derivatives, including those similar to this compound, have been reported to exhibit activity against viruses such as HIV and Hepatitis C. These compounds act as reverse transcriptase inhibitors, showcasing effective inhibition of viral replication in vitro (Singh et al., 2015) .

Antimicrobial Effects

Research has highlighted the antimicrobial properties of benzodiazole derivatives. This compound has demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function (Moneer et al., 2016) .

Materials Science

Fluorescent Materials

this compound is utilized in the development of fluorescent materials. Its strong photoluminescent properties make it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The compound's ability to emit light upon excitation is leveraged in various optoelectronic devices (Vasantha et al., 2015) .

Photophysical Studies

Spectroscopic Investigations

The compound has been subjected to extensive spectroscopic studies to understand its electronic properties better. Techniques such as UV-Vis spectroscopy reveal significant absorption peaks that correlate with its electronic transitions. Theoretical calculations using density functional theory (DFT) have supported experimental findings by providing insights into molecular orbital characteristics and stability (Sharma et al., 2017) .

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Enhanced cytotoxicity against breast and lung cancer cells with specific substitutions | Fei and Zhou (2021) |

| Antiviral Properties | Effective reverse transcriptase inhibitors against HIV | Singh et al. (2015) |

| Antimicrobial Effects | Significant activity against various bacterial strains | Moneer et al. (2016) |

| Fluorescent Materials | Strong photoluminescent properties for OLED applications | Vasantha et al. (2015) |

| Spectroscopic Investigations | DFT calculations support experimental UV-Vis findings; insights into electronic transitions | Sharma et al. (2017) |

Mechanism of Action

The mechanism of action of N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication. The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

- Core Heterocycle: The 1,3-benzodiazole core in the target compound distinguishes it from benzimidazoles (e.g., ), triazoles (e.g., ), and pyrazoles (e.g., ).

- Synthesis : While triazole and pyrazole derivatives often employ cyclization or alkylation (), the target compound may require carbodiimide-mediated coupling (as in ), emphasizing the role of activating agents like EDCI/HOBt.

Enzyme Inhibition and Selectivity

- Triazole Derivatives : Compound 68 (3-(benzylthio)-N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide, ) was synthesized as part of inhibitor selectivity studies. The triazole core and benzylthio substituent may confer distinct binding modes compared to benzodiazoles.

- Benzimidazole Derivatives : N-Methyl-N-phenyl-1H-benzimidazole-1-carboxamide () features a directing group suitable for metal-catalyzed C–H functionalization, suggesting applications in catalysis rather than direct bioactivity.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular weight (~313 g/mol) exceeds that of simpler analogs like the benzimidazole derivative (251 g/mol, ), which may reduce solubility and necessitate formulation optimization.

Biological Activity

N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of benzodiazole derivatives, which are known for their pharmacological properties. The synthesis of this compound typically involves the reaction of 1H-benzodiazole with appropriate carboxylic acids in the presence of coupling agents. The structural features that contribute to its biological activity include the benzodiazole core and the diphenyl substituents.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicated that derivatives of benzodiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : It has been observed to arrest the cell cycle at the G1 phase, which is crucial for preventing cancer cell proliferation.

- Induction of Apoptosis : Flow cytometry results showed increased apoptosis rates in treated MCF-7 breast cancer cells, with IC50 values indicating effective concentrations for inducing cell death .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Studies have reported its effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action often involves:

- Inhibition of Cell Wall Synthesis : Similar to other benzimidazole derivatives, it may disrupt bacterial cell wall integrity.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to enhanced antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components. The presence of electron-donating groups on the phenyl rings enhances its interaction with biological targets. A detailed SAR analysis reveals:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Increase cytotoxicity against cancer cells |

| Halogen substitutions | Enhance antimicrobial potency |

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A study evaluated its effects on lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. The results indicated significant growth inhibition with IC50 values ranging from 0.83 to 1.81 μM across different cell lines .

- Antimicrobial Assessment : Another study assessed its antimicrobial activity against Candida albicans and Staphylococcus aureus. The compound demonstrated MIC values as low as 0.015 mg/mL against S. aureus, indicating strong antibacterial properties .

Q & A

Q. How does the N,N-diphenyl substitution influence the compound’s supramolecular assembly in solid state?

Q. Can polymorph screening improve bioavailability or stability for pharmacological applications?

- Methodology: Conduct solvent-mediated crystallization trials (e.g., using 96-well plates) to identify polymorphs. Characterize via PXRD, DSC, and stability studies under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.